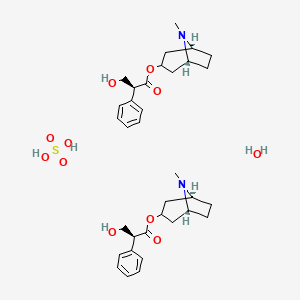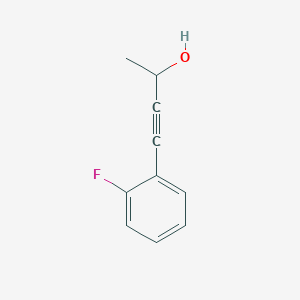
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C28H30O4Si2. This compound is part of the anthracene family, which is known for its aromatic properties and applications in organic electronics. The presence of acetoxy and trimethylsilylethynyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene typically involves the following steps:
Bromination: The starting material, 2,6-dihydroxyanthracene, is brominated to form 2,6-dibromo-3,7-dihydroxyanthracene.
Acetylation: The dibromo compound is then acetylated using acetic anhydride to yield 2,6-diacetoxy-3,7-dibromoanthracene.
Sonogashira Coupling: The final step involves a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The trimethylsilylethynyl groups can be substituted with other alkynes or functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaics: It is also explored for use in organic photovoltaic cells, where it can act as a donor material.
Sensors: The compound’s unique structure makes it suitable for use in chemical sensors, particularly for detecting volatile organic compounds.
Medicinal Chemistry:
作用機序
The mechanism of action of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene in its applications is primarily based on its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it facilitates charge transport through its conjugated system, while in sensors, it binds to target molecules, causing a measurable change in its electronic properties.
類似化合物との比較
Similar Compounds
- 2,6-Diacetoxy-3,7-dibromoanthracene
- 2,6-Dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene
- 2,6-Diacetoxy-3,7-bis(phenylethynyl)anthracene
Uniqueness
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is unique due to the presence of both acetoxy and trimethylsilylethynyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic electronics and other applications where both electronic properties and chemical stability are important.
特性
分子式 |
C28H30O4Si2 |
|---|---|
分子量 |
486.7 g/mol |
IUPAC名 |
[6-acetyloxy-3,7-bis(2-trimethylsilylethynyl)anthracen-2-yl] acetate |
InChI |
InChI=1S/C28H30O4Si2/c1-19(29)31-27-17-25-15-24-14-22(10-12-34(6,7)8)28(32-20(2)30)18-26(24)16-23(25)13-21(27)9-11-33(3,4)5/h13-18H,1-8H3 |
InChIキー |
ZASJQNWZXPTCRE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C[Si](C)(C)C)OC(=O)C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14122501.png)
![Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate](/img/structure/B14122508.png)

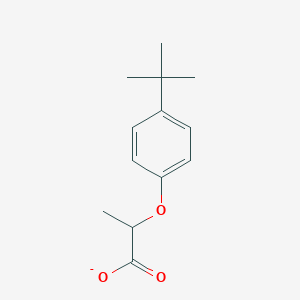
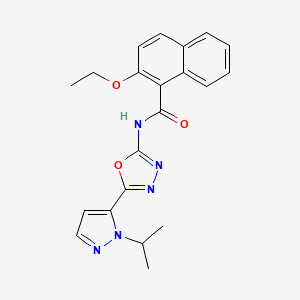
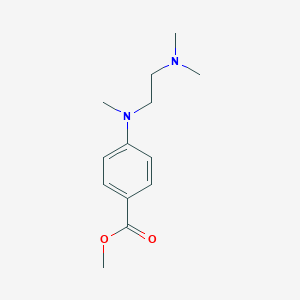
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)
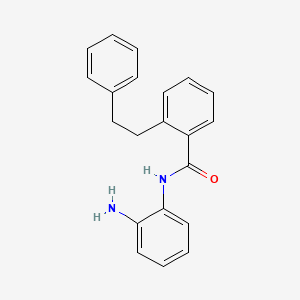
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
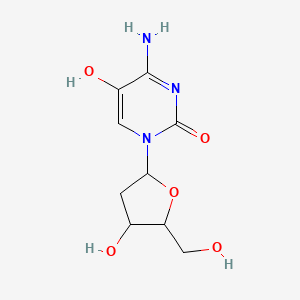
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
